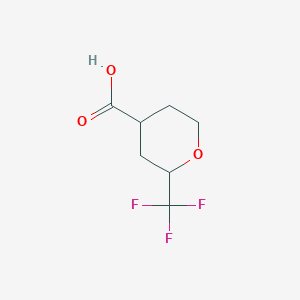

2-(Trifluoromethyl)oxane-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9F3O3 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

2-(trifluoromethyl)oxane-4-carboxylic acid |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h4-5H,1-3H2,(H,11,12) |

InChI Key |

HDOJXQGRYABIKO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CC1C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Trifluoromethyl Oxane 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic synthesis, enabling numerous transformations. Its reactivity in the context of the 2-(trifluoromethyl)oxane scaffold follows established principles, although the electronic influence of the distal trifluoromethyl group can subtly modulate reaction rates and conditions.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through the substitution of the hydroxyl (-OH) group with various nucleophiles. masterorganicchemistry.comlibretexts.org These reactions typically require activation of the carboxylic acid, as the hydroxyl group is inherently a poor leaving group. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acyl halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com

The conversion of 2-(trifluoromethyl)oxane-4-carboxylic acid into more reactive derivatives such as acyl halides, esters, and amides is a key step for further synthetic manipulations.

Acyl Halides: Acyl chlorides are commonly synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org Similarly, acyl fluorides can be prepared directly from carboxylic acids using de-oxyfluorinating agents such as 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) or pentafluoropyridine (B1199360) (PFP), offering a milder alternative to traditional methods. beilstein-journals.orgresearchgate.netnih.govnih.gov

Esters: Esterification is readily achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com Other methods include reaction with boron trifluoride-etherate in an alcohol or O-trifluoromethylation using hypervalent iodine reagents to form trifluoromethyl esters. semanticscholar.orgnih.govresearchgate.net Esterification can also occur via reaction of the corresponding carboxylate with an alkyl halide. libretexts.org

Amides: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to an acid-base reaction that forms a stable and unreactive carboxylate salt. libretexts.orgyoutube.com Therefore, the carboxylic acid must first be activated. This is often accomplished using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl into a good leaving group. libretexts.orgyoutube.com Alternatively, amides can be readily formed by reacting an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. libretexts.org Specialized N-trifluoromethyl amides can be synthesized from the corresponding carboxylic acid derivatives by reacting them with isothiocyanates in the presence of silver fluoride (B91410). escholarship.orgnih.govresearchgate.net

| Derivative Type | Common Reagents | Product | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | 2-(Trifluoromethyl)oxane-4-carbonyl chloride | libretexts.orglibretexts.org |

| Acyl Fluoride | Pentafluoropyridine (PFP), BT-SCF₃ | 2-(Trifluoromethyl)oxane-4-carbonyl fluoride | beilstein-journals.orgnih.govnih.gov |

| Ester | Alcohol (ROH) with acid catalyst (H⁺) | Alkyl 2-(trifluoromethyl)oxane-4-carboxylate | masterorganicchemistry.com |

| Amide | Amine (R₂NH) with DCC | N,N-Dialkyl-2-(trifluoromethyl)oxane-4-carboxamide | libretexts.org |

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide, to form a new carbon-carbon or carbon-heteroatom bond at the original site of the carboxylic acid. These transformations often proceed via radical intermediates. researchgate.netnih.gov

Recent advances in photochemistry have enabled the direct conversion of carboxylic acids into amines. Photodecarboxylative amination can be achieved by reacting the carboxylic acid with diazirines under photocatalytic conditions. researchgate.netchemrxiv.org Diazirines serve as electrophilic amination reagents that, upon reaction with the alkyl radical generated from decarboxylation, form versatile diaziridine intermediates. nih.gov These intermediates can be subsequently transformed into amines, hydrazines, or other nitrogen-containing heterocycles. nih.gov This method is noted for its mild conditions and broad functional group tolerance. chemrxiv.org

| Transformation | Key Reagents | General Outcome | Reference |

|---|---|---|---|

| Photodecarboxylative Amination | Diazirine, Photocatalyst (e.g., 4CzIPN), Blue Light | Formation of a C-N bond, yielding an amine at the 4-position of the oxane ring. | researchgate.netchemrxiv.orgnih.gov |

The carboxylic acid group can serve as a precursor to an alkyl radical through decarboxylation, a process that can be initiated by photoredox or metal catalysis. nih.gov In a common mechanism involving photoredox and copper catalysis, a single-electron transfer (SET) from a copper carboxylate complex to an excited-state photocatalyst generates a carboxyl radical. nih.gov This radical rapidly extrudes CO₂ to form an alkyl radical centered at the 4-position of the oxane ring. nih.gov This highly reactive intermediate can then be trapped by various radical acceptors to form new bonds. For instance, silver-catalyzed decarboxylation in the presence of a trifluoromethyl source can lead to decarboxylative trifluoromethylation, replacing the carboxylic acid with a CF₃ group. organic-chemistry.org These methods are valuable for late-stage functionalization due to their tolerance of a wide range of functional groups. nih.gov

The carboxylic acid moiety can undergo both oxidation and reduction, although reduction is a more common synthetic transformation.

Reduction: The direct reduction of carboxylic acids to primary alcohols is a fundamental transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods have been developed. One such method involves the use of ammonia-borane in conjunction with a substoichiometric amount of titanium tetrachloride (TiCl₄) as a catalyst. acs.org This system efficiently converts a range of carboxylic acids, including those with electron-withdrawing groups like trifluoromethyl, into their corresponding primary alcohols under mild, room-temperature conditions. acs.org This would transform this compound into (2-(trifluoromethyl)oxan-4-yl)methanol.

Oxidation: The direct oxidation of the carboxylic acid group itself is not a common transformation as it is already in a high oxidation state. Oxidative processes involving this moiety typically proceed via decarboxylation, as discussed in the radical pathways section (3.1.2.2).

Reactivity of the Trifluoromethyl Group

Electronic and Steric Influence on Molecular Reactivity

The high electronegativity of the fluorine atoms in the trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I effect) on the rest of the molecule. nih.gov This effect deactivates the oxane ring towards electrophilic attack and increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. The electron density at the C2 position of the oxane ring is significantly reduced, making it more susceptible to nucleophilic attack.

From a steric perspective, the trifluoromethyl group is larger than a methyl group and can hinder the approach of reactants to the C2 position of the oxane ring. nih.govresearchgate.net This steric hindrance can influence the regioselectivity and stereoselectivity of reactions involving the oxane ring.

Table 1: Comparison of Electronic and Steric Properties

| Functional Group | Inductive Effect | van der Waals Radius (Å) |

| -CH₃ | Electron-donating (+I) | 2.0 |

| -Cl | Electron-withdrawing (-I) | 1.8 |

| -CF₃ | Strongly electron-withdrawing (-I) | 2.7 |

This table provides a comparative overview of the inductive effects and steric bulk of the trifluoromethyl group relative to methyl and chloro groups.

Participation in Rearrangement Reactions

While specific rearrangement reactions involving this compound are not extensively documented in the literature, analogous systems suggest potential pathways. For instance, trifluoromethylated compounds can participate in semipinacol-type rearrangements under photoredox-catalyzed conditions. orientjchem.org In such a scenario, the trifluoromethyl group could influence the migration of adjacent groups within the oxane ring, driven by the formation of a more stable carbocation intermediate. The strong electron-withdrawing nature of the CF3 group would likely disfavor the formation of a positive charge at the C2 position, potentially directing rearrangement pathways that avoid this intermediate.

Interactions with Nucleophilic Species

The electron-deficient nature of the carbon atom in the trifluoromethyl group makes it a potential, albeit challenging, site for nucleophilic attack. However, direct nucleophilic substitution on the CF3 group is generally difficult due to the strength of the C-F bonds. researchgate.net More commonly, the trifluoromethyl group influences the reactivity of the adjacent C2 carbon of the oxane ring, making it more electrophilic. researchgate.net

Nucleophilic attack is more likely to occur at the C2 position, leading to ring-opening or substitution reactions. The outcome of the reaction with a nucleophile would depend on the reaction conditions and the nature of the nucleophile. For example, strong nucleophiles might favor ring-opening, while weaker nucleophiles under specific conditions could lead to substitution at other positions of the oxane ring, if activated.

Reactivity of the Oxane Heterocycle

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally stable. However, the presence of the trifluoromethyl group at the 2-position significantly alters its reactivity profile.

Ring-Opening and Ring-Closing Reactions

The electron-withdrawing trifluoromethyl group at the C2 position polarizes the C2-O bond, making the C2 carbon more electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening. researchgate.net For instance, reaction with strong nucleophiles could proceed via an SN2-type mechanism, resulting in the cleavage of the C2-O bond. The regioselectivity of such a ring-opening would be dictated by the electronic influence of the CF3 group, favoring attack at the C2 position.

The synthesis of the this compound ring system itself can be considered a ring-closing reaction. General methods for the synthesis of tetrahydropyrans often involve the cyclization of δ-hydroxy alkenes or related precursors. organic-chemistry.org The introduction of the trifluoromethyl group would likely be achieved prior to the cyclization step, for example, by using a building block already containing the CF3 moiety.

Table 2: Plausible Ring-Opening Reactions with Nucleophiles

| Nucleophile | Proposed Product after Ring Opening and Workup | Reaction Conditions |

| LiAlH₄ | 5-(Trifluoromethyl)hexane-1,5-diol | Reductive cleavage |

| Grignard Reagent (RMgX) | 1-Substituted-5-(trifluoromethyl)pentan-5-ol | Nucleophilic addition |

| Strong Acid (e.g., HBr) | 5-Bromo-1-(trifluoromethyl)pentan-1-ol | Acid-catalyzed cleavage |

This table outlines potential products from the nucleophilic ring-opening of the 2-(trifluoromethyl)oxane ring, based on general reactivity principles of substituted ethers.

Functionalization of the Oxane Ring System

Direct functionalization of the oxane ring in this compound can be achieved through C-H functionalization reactions. acs.orgnih.govnih.gov Given the electronic properties of the molecule, certain C-H bonds will be more susceptible to activation.

The C-H bonds at the C6 position, adjacent to the ring oxygen, are activated and can be targets for functionalization. Palladium-catalyzed C-H arylation has been demonstrated on similar aminotetrahydropyran systems, suggesting that such methods could be adapted. acs.orgnih.gov The directing effect of the carboxylic acid group or a derivative thereof could be harnessed to achieve regioselective functionalization at specific positions on the oxane ring. The electron-withdrawing trifluoromethyl group would likely deactivate the C-H bonds at the C2 and C3 positions towards electrophilic C-H activation, while potentially activating them towards certain types of radical or nucleophilic functionalization.

Table 3: Potential Sites for C-H Functionalization

| Position on Oxane Ring | Predicted Reactivity towards Electrophilic C-H Activation | Rationale |

| C2 | Deactivated | Strong -I effect of the CF₃ group |

| C3 | Deactivated | Inductive effect of the CF₃ group |

| C5 | Moderately Activated | Less influenced by the CF₃ group |

| C6 | Activated | Adjacent to the ring oxygen |

This table summarizes the predicted reactivity of different C-H bonds on the oxane ring towards electrophilic functionalization, based on the electronic influences of the substituents.

Mechanistic Investigations of Key Transformations

Mechanistic studies into the transformations of fluorinated organic compounds are crucial for optimizing reaction conditions and designing novel synthetic pathways. For a molecule like this compound, which contains a trifluoromethylated ether moiety and a carboxylic acid group, understanding the underlying reaction mechanisms involves exploring potential pathways, identifying key reactive species, and determining the influence of external factors such as solvents and additives.

Elucidation of Reaction Pathways

The reactivity of this compound is dictated by its distinct functional groups. Mechanistic elucidations for transformations of this compound can be inferred from studies on analogous structures, suggesting several possible reaction pathways, including those initiated at the carboxylic acid group or involving the trifluoromethyl moiety.

One significant pathway involves the transformation of the carboxylic acid. The deoxyfluorination of carboxylic acids, for example, is proposed to proceed through a specific sequence. nih.gov This pathway begins with the reaction between the carboxylic acid and a reagent like a CF₃X⁻ salt, which generates a carboxylate salt intermediate (I). This is followed by a reaction with an electrophilic species like fluoro(thio)phosgene to form a fluoroanhydride intermediate (II). The final step is an acyl transfer with a fluoride ion, which releases the acid fluoride product. nih.gov

Another potential transformation is O-trifluoromethylation, which converts the carboxylic acid into a trifluoromethyl ester. A plausible mechanism for this involves the in situ formation of an acyloxy(phenyl)trifluoromethyl-λ³-iodane intermediate. nih.govchemrevlett.com This intermediate is then activated, often by a Lewis acid, to facilitate the formation of the O-CF₃ bond. nih.govchemrevlett.com

Radical pathways are also prominent in the chemistry of trifluoromethyl-containing compounds. chemrevlett.com For instance, the addition of a CF₃ radical to an alkene is a key step in many trifluoromethylation reactions. This addition results in the formation of a new β-trifluoromethyl radical, which can then proceed through various pathways to the final product. mdpi.com In the context of this compound, decarboxylative functionalization, a common strategy for modifying carboxylic acids, often proceeds through the generation of an alkyl radical via photoredox or copper catalysis. researchgate.net Photocatalyzed reactions, often employing catalysts like fac-[Ir(ppy)₃], can initiate radical addition-decarboxylative sequences. conicet.gov.ar

Identification of Intermediates and Transition States

The identification of transient species such as intermediates and transition states is fundamental to confirming a proposed reaction mechanism. For transformations involving this compound, several key intermediates can be postulated based on established reactivity patterns of similar compounds.

In ionic pathways like deoxyfluorination, distinct intermediates have been proposed. The mechanism involves the initial formation of a carboxylate salt (I) , which then reacts to form a fluoroanhydride intermediate (II) before yielding the final acid fluoride. nih.gov For O-trifluoromethylation reactions using hypervalent iodine reagents, acyloxy(phenyl)trifluoromethyl-λ³-iodane species are considered key intermediates. nih.govresearchgate.net

In radical-mediated reactions, the primary intermediates are carbon-centered radicals. The addition of a trifluoromethylating reagent to an alkene, for example, generates a β-trifluoromethyl radical intermediate . mdpi.com Alternatively, photoredox-catalyzed decarboxylation of the carboxylic acid moiety would produce an alkyl radical centered on the oxane ring. researchgate.net In some halotrifluoromethylation processes, the oxidation of a radical intermediate can lead to the formation of a carbocation intermediate , which is then trapped by a nucleophile. mdpi.com Organocatalyzed trifluoromethylation reactions may proceed through the formation of transient chiral enamine intermediates that react with electrophilic fluorinating reagents. nih.gov

Table 1: Potential Intermediates in Transformations of this compound Analogs

| Intermediate Type | Associated Reaction Pathway | Key Characteristics | Reference |

|---|---|---|---|

| Carboxylate Salt | Deoxyfluorination | Formed by deprotonation of the carboxylic acid. | nih.gov |

| Fluoroanhydride Intermediate | Deoxyfluorination | Formed from the reaction of the carboxylate salt with an electrophile. | nih.gov |

| Acyloxy(phenyl)trifluoromethyl-λ³-iodane | O-Trifluoromethylation | A hypervalent iodine species formed from the carboxylic acid and an iodane (B103173) reagent. | nih.gov |

| β-Trifluoromethyl Radical | Radical Trifluoromethylation | Generated by the addition of a CF₃ radical to a double bond. | mdpi.comconicet.gov.ar |

| Carbocation Intermediate | Halotrifluoromethylation | Formed via oxidation of a radical intermediate. | mdpi.com |

| Enamine Intermediate | Organocatalyzed Trifluoromethylation | Transient chiral species formed from an aldehyde and an organocatalyst. | nih.gov |

Role of Additives and Solvent Effects in Reaction Mechanisms

Additives and solvents can profoundly influence the course and efficiency of chemical reactions by altering reaction pathways, stabilizing intermediates, or improving the solubility of reagents.

Additives play several critical roles. In reactions involving the deprotonation of the carboxylic acid or phenol (B47542) analogs, bases like sodium hydride (NaH) or cesium fluoride (CsF) are essential. chemrevlett.com The effectiveness of these bases can be enhanced by additives such as 18-crown-6, which sequesters the metal cation and increases the anion's reactivity. chemrevlett.com In the O-trifluoromethylation of carboxylic acids, Lewis acids like zinc chloride (ZnCl₂) are crucial for activating the hypervalent iodine intermediate, thereby promoting the desired transformation. nih.govchemrevlett.com For radical reactions, photocatalysts such as iridium (fac-[Ir(ppy)₃]) or ruthenium ([Ru(bpy)₃]³⁺) complexes are used to initiate the formation of radical species under visible light irradiation. conicet.gov.arnih.gov In some cases, additives are used to mitigate side reactions; for instance, epoxides like propylene (B89431) oxide can act as acid scavengers, trapping byproducts such as triflic acid and improving product yields. rsc.org

Solvent selection is equally critical. The choice of solvent can dictate which reaction pathway is favored. For instance, in the synthesis of certain trifluoromethyl ethers, ethereal solvents like 1,2-dimethoxyethane (B42094) (DME) were found to be superior to others like ethyl acetate (B1210297) or acetone. rsc.orgmdpi.com In other cases, polar aprotic solvents such as dimethylformamide (DMF) or binary mixtures like DMA/HMPA (9:1) have proven to be the optimal medium. chemrevlett.com The solvent's ability to stabilize charged intermediates or radical species can significantly impact reaction rates and selectivity. For example, the dissociation of ion pairs, a key factor in reactions involving salts, is highly dependent on solvent polarity. researchgate.net

Table 2: Influence of Additives and Solvents on Analogous Transformations

| Factor | Example | Role in Mechanism | Reference |

|---|---|---|---|

| Additive (Base) | NaH, CsF, KOH | Deprotonation of acidic protons (e.g., from carboxylic acids or phenols) to generate nucleophiles. | chemrevlett.comchemrevlett.com |

| Additive (Lewis Acid) | ZnCl₂ | Activates electrophilic reagents, such as hypervalent iodanes, enhancing their reactivity. | nih.govchemrevlett.com |

| Additive (Crown Ether) | 18-crown-6 | Sequesters cations, increasing the reactivity of the counter-anion (e.g., phenoxide). | chemrevlett.com |

| Additive (Acid Scavenger) | Propylene Oxide | Traps acidic byproducts (e.g., TfOH), preventing substrate or product degradation. | rsc.org |

| Additive (Photocatalyst) | fac-[Ir(ppy)₃] | Initiates single-electron transfer (SET) processes under visible light to generate radical species. | conicet.gov.ar |

| Solvent | DME (ethereal) | Favors the formation of trifluoromethyl heteroaryl ethers. | rsc.orgmdpi.com |

| Solvent | DMA/HMPA (binary mixture) | Provides a suitable medium for dehydroxytrifluoromethoxylation of alcohols. | chemrevlett.com |

Derivatization and Advanced Functionalization of 2 Trifluoromethyl Oxane 4 Carboxylic Acid

Synthesis of Substituted Oxane Carboxylic Acid Analogues

There is no available scientific literature describing the synthesis of substituted analogues derived from 2-(Trifluoromethyl)oxane-4-carboxylic acid. Research in this area would likely focus on modifications of the oxane ring or transformations of the carboxylic acid moiety.

Complex Molecule Assembly via Coupling Reactions

No studies have been found that utilize this compound in coupling reactions for the assembly of more complex molecules. Such reactions could potentially involve the carboxylic acid group (e.g., in amide bond formation or as a precursor to other functional groups for cross-coupling) or C-H functionalization of the oxane ring.

Incorporation into Polyheterocyclic Systems

The incorporation of the this compound scaffold into polyheterocyclic systems has not been reported in the peer-reviewed literature. This area of research would be of interest for the development of novel chemical entities with potential applications in various fields of chemistry.

Computational and Theoretical Studies of 2 Trifluoromethyl Oxane 4 Carboxylic Acid

Conformational Analysis and Stability

The conformational landscape of 2-(Trifluoromethyl)oxane-4-carboxylic acid is primarily determined by the chair and boat forms of the oxane ring and the axial or equatorial orientations of the trifluoromethyl (CF3) and carboxylic acid (COOH) substituents. The relative stability of these conformers is governed by a balance of steric and electronic effects.

The trifluoromethyl group is significantly larger than a methyl group and exerts a strong steric influence. Consequently, conformers where the CF3 group is in an equatorial position are generally more stable to minimize 1,3-diaxial interactions. The carboxylic acid group also prefers an equatorial orientation to reduce steric strain.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the geometries and relative energies of the possible conformers. For the cis and trans diastereomers of this compound, the following chair conformations are of primary interest:

trans-isomer: The diequatorial conformer is expected to be the most stable due to the minimization of steric hindrance for both bulky substituents. The diaxial conformer would be significantly higher in energy.

cis-isomer: Two chair conformers are possible, one with an axial CF3 group and an equatorial COOH group, and the other with an equatorial CF3 group and an axial COOH group. Given the larger size of the CF3 group, the conformer with the equatorial CF3 group is predicted to be more stable.

The relative energies of these conformations can be quantified through computational modeling.

| Isomer | Conformation | Relative Energy (kcal/mol) (Hypothetical) |

| trans | diequatorial | 0.00 |

| trans | diaxial | 5.8 |

| cis | eq-CF3, ax-COOH | 2.1 |

| cis | ax-CF3, eq-COOH | 3.5 |

This table presents hypothetical relative energies calculated using a DFT method (e.g., B3LYP/6-31G) in a simulated solvent environment.*

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the acidic proton of the carboxylic acid. These features can be analyzed using quantum chemical calculations to determine various reactivity descriptors.

Electron Density Distribution: The CF3 group withdraws electron density from the oxane ring, particularly from the C2 position. This inductive effect can influence the acidity of the carboxylic acid and the reactivity of the ring.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The presence of the CF3 group is expected to lower the energies of both the HOMO and LUMO.

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface. For this compound, a negative potential (red) is expected around the oxygen atoms of the carboxylic acid, indicating a region susceptible to electrophilic attack. A positive potential (blue) would be located around the acidic proton of the COOH group.

| Descriptor | Hypothetical Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.1 D |

These values are hypothetical and would be obtained from quantum chemical calculations.

Prediction and Rationalization of Reaction Pathways

Computational methods can be employed to predict and understand the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

For example, the esterification of the carboxylic acid group can be modeled. The reaction would proceed through a tetrahedral intermediate, and the energy barrier for this process could be calculated. The presence of the electron-withdrawing CF3 group might influence the reaction rate by affecting the electrophilicity of the carboxyl carbon and the stability of the intermediate.

Similarly, decarboxylation reactions can be investigated. nih.gov Computational studies could predict the feasibility of such a reaction under different conditions and elucidate the mechanism, which could involve the formation of a carbanion or a radical intermediate. The stability of these intermediates would be influenced by the electronic effects of the trifluoromethyl group.

Molecular Modeling for Mechanistic Understanding

Molecular modeling plays a pivotal role in elucidating the intricate details of reaction mechanisms. nih.govresearchgate.netdigitellinc.comchemdoodle.com For this compound, techniques such as DFT can be used to map out the potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of the reaction kinetics.

For instance, in a nucleophilic substitution reaction at the C2 position, molecular modeling could help determine whether the reaction proceeds via an SN1 or SN2 mechanism. The stability of a potential carbocation intermediate at C2, which would be destabilized by the adjacent electron-withdrawing CF3 group, could be assessed. These calculations can provide insights that are difficult to obtain through experimental means alone.

Applications of 2 Trifluoromethyl Oxane 4 Carboxylic Acid As Synthetic Intermediates and Building Blocks

Role in Complex Organic Synthesis

While direct synthetic applications of 2-(Trifluoromethyl)oxane-4-carboxylic acid are emerging, the utility of the closely related 2-(trifluoromethyl)-4H-pyran-4-one scaffold is well-documented and serves as a strong indicator of its synthetic potential. researchgate.net These pyrones are recognized as excellent and versatile starting materials for the regioselective synthesis of a wide array of complex trifluoromethylated compounds. researchgate.net

The electrophilic nature of the pyrone ring, enhanced by the electron-withdrawing trifluoromethyl group, allows it to react with various nucleophiles. These reactions often proceed via a ring-opening transformation, which can be followed by cyclization to construct new heterocyclic systems. mdpi.com This strategy provides access to important classes of compounds that are of significant interest in medicinal chemistry.

Table 1: Heterocyclic Scaffolds Synthesized from Trifluoromethylated Pyrone Building Blocks

| Nucleophile | Resulting Heterocycle |

|---|---|

| Ammonia | Pyridone |

| Phenylhydrazine | Pyrazole (B372694) |

| Sodium Azide | Triazole |

This table illustrates the synthetic versatility of the trifluoromethylated pyran/oxane core in constructing diverse and complex heterocyclic molecules. researchgate.netmdpi.com

This reactivity demonstrates that the 2-(trifluoromethyl)oxane core is not merely an inert scaffold but an active participant in complex bond-forming sequences, enabling the construction of intricate molecular architectures from readily available precursors. mdpi.comacs.org

Utility in Precursor Development for Materials Science

While specific applications of this compound in materials science are still under exploration, its structure is highly promising for its use as a monomer or precursor. The carboxylic acid functionality allows it to be incorporated into polyesters, polyamides, or other polymers through straightforward condensation reactions. The resulting materials would benefit from the properties conferred by the trifluoromethyl group.

Potential Applications in Materials Science:

Fluorinated Polymers: As a monomer, it could be used to synthesize specialty polymers with low dielectric constants, high thermal stability, and low surface energy. researchgate.net These properties are highly sought after in the microelectronics industry for insulation materials.

Hydrophobic Coatings: The high density of fluorine atoms in the -CF3 group can create highly hydrophobic (water-repellent) surfaces. Polymers or materials derived from this acid could be used to create protective coatings for a variety of applications.

Contribution to the Design of Novel Ligands and Catalysts

The design of effective ligands is central to the development of advanced metal catalysts for organic synthesis. ethernet.edu.et The structure of this compound contains key features that make it an attractive candidate for ligand design. The molecule possesses both a hard oxygen donor (from the carboxylate group) and a potentially coordinating ether oxygen within the oxane ring.

This arrangement allows for the formation of stable 5- or 6-membered chelate rings with a central metal ion, a common strategy for enhancing catalyst stability and controlling reactivity. biointerfaceresearch.com Metal carboxylates are a well-established class of compounds where the carboxylate group can coordinate to a metal center in various modes (unidentate, bidentate, bridging), influencing the structure and catalytic properties of the resulting complex. researchgate.net

Furthermore, the trifluoromethyl group can exert a significant electronic influence on the metal center. As a strong electron-withdrawing group, it can modulate the Lewis acidity of the catalyst, which in turn can fine-tune its activity and selectivity for specific chemical transformations. ucc.ie This ability to electronically tune the catalytic center is a critical aspect of modern catalyst design.

Application in Building Block Libraries for Chemical Research

The search for new drugs and bioactive molecules has been revolutionized by high-throughput screening of large collections of compounds known as chemical libraries. nih.gov Diversity-oriented synthesis (DOS) is a powerful strategy used to create these libraries, aiming to cover a broad area of "chemical space" with structurally diverse molecules. cam.ac.uk

This compound is an ideal scaffold for such building block libraries for several reasons:

Structural Rigidity and Complexity: The oxane ring provides a defined three-dimensional structure, which is often advantageous for specific binding to biological targets, compared to more flexible linear molecules.

Functional Handle for Derivatization: The carboxylic acid is a highly versatile functional group. orgsyn.orgnih.gov It can be readily converted into a wide range of amides, esters, and other functional groups, allowing for the rapid "decoration" of the core scaffold with different substituents (a concept known as appendage diversity). cam.ac.uknih.gov

"Drug-Like" Properties: The trifluoromethyl group is a highly valued substituent in medicinal chemistry. digitellinc.com Its inclusion can enhance metabolic stability, improve membrane permeability (lipophilicity), and increase binding affinity to target proteins. mdpi.comwechemglobal.com

By using this compound as a starting point, chemists can generate vast libraries of novel compounds for screening against various diseases, making it a valuable tool in the drug discovery process. olemiss.eduresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 2 Trifluoromethyl Oxane 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for structural elucidation and mechanistic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(Trifluoromethyl)oxane-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxane ring and the carboxylic acid proton. The chemical shifts of the ring protons would be influenced by the electronegative oxygen atom and the trifluoromethyl group. Protons closer to the oxygen and the CF₃ group would likely resonate at a lower field (higher ppm). The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is expected to have a chemical shift in the range of 170-180 ppm. The carbon atom attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, likely appearing as a quartet due to ¹JCF coupling. The trifluoromethyl carbon itself will also be observable and will show a large coupling constant with the fluorine atoms. The chemical shifts of the other carbons in the oxane ring will provide information about their proximity to the oxygen and the trifluoromethyl substituent.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The trifluoromethyl group in this compound would give rise to a singlet in the ¹⁹F NMR spectrum, assuming no other fluorine atoms are present in the molecule. The chemical shift of this signal, typically referenced to CFCl₃, provides a sensitive probe of the electronic environment of the CF₃ group. For trifluoromethyl groups attached to an aliphatic carbon, the chemical shift is generally expected in the region of -60 to -80 ppm. colorado.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (Oxane Ring) | 1.5 - 4.5 | m | - |

| ¹H (-COOH) | 10 - 12 | br s | - |

| ¹³C (Oxane Ring) | 20 - 80 | - | - |

| ¹³C (-COOH) | 170 - 180 | s | - |

| ¹³C (-CF₃) | 120 - 130 | q | ¹JCF ≈ 280-300 |

| ¹⁹F (-CF₃) | -60 to -80 | s | - |

Note: The data in this table are predicted values based on typical chemical shifts for similar functional groups and may not represent the exact experimental values.

Mass Spectrometry (MS) Techniques (e.g., LC-MS for adduct detection and purity analysis)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable method for analysis.

In a typical LC-MS experiment, the compound would first be separated from any impurities by liquid chromatography. The eluent is then introduced into the mass spectrometer. In positive ion mode ESI, the molecule could be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. For this compound, characteristic fragmentation pathways could include the loss of the carboxylic acid group (CO₂H), the loss of water (H₂O), and fragmentation of the oxane ring. The trifluoromethyl group is generally a stable fragment, but loss of a fluorine atom or the entire CF₃ group might also be observed. The fragmentation of trifluoromethyl-substituted heterocycles can sometimes involve the detachment of difluorocarbene (CF₂). fluorine1.ru

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 199.047 |

| [M+Na]⁺ | 221.029 |

| [M-H]⁻ | 197.033 |

| [M-CO₂H]⁺ | 153.052 |

Note: The m/z values are calculated based on the monoisotopic mass of the predicted ions.

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.org A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. libretexts.org The C-O stretching vibrations of the ether linkage in the oxane ring and the carboxylic acid would likely appear in the region of 1000-1300 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and would appear in the region of 1100-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum, typically around 1640-1680 cm⁻¹ for hydrogen-bonded dimers. ias.ac.in The symmetric stretching of the C-O-C bond in the oxane ring is often a strong band in the Raman spectrum. The C-C stretching and CH₂ deformation modes of the oxane ring would also be present.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | - |

| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O stretch (Carboxylic Acid) | 1700-1725 | 1640-1680 |

| C-F stretch (Trifluoromethyl) | 1100-1350 (strong) | - |

| C-O stretch (Ether & Acid) | 1000-1300 | 1000-1300 |

Note: The data in this table are predicted values based on typical vibrational frequencies for similar functional groups and may not represent the exact experimental values.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the oxane ring. It would also reveal the intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups, which would likely lead to the formation of dimers. The crystal packing would also be elucidated, showing how the molecules are arranged in the crystal lattice.

Given the presence of a stereocenter at the C2 position and potentially another at the C4 position, X-ray crystallography could definitively establish the relative stereochemistry of the molecule. For a chiral compound that crystallizes in a chiral space group, the absolute configuration could also be determined.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Note: The data in this table are hypothetical and serve as an example of the type of information that would be obtained from an X-ray crystallography study.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals. While this compound itself is not a radical, ESR spectroscopy could be used to study radicals derived from it, for example, through radiolysis or chemical oxidation/reduction.

Gamma-ray irradiation of ethers, including cyclic ethers like tetrahydropyran, in a freon matrix at low temperatures is known to generate ether radical cations. rsc.org The ESR spectra of these radicals provide information about the distribution of the unpaired electron through hyperfine coupling with magnetic nuclei, such as ¹H and ¹⁹F. For a radical generated from this compound, one might expect to observe hyperfine coupling to the protons on the oxane ring. The magnitude of these couplings would depend on their geometric relationship to the orbital containing the unpaired electron. Hyperfine coupling to the fluorine nuclei of the trifluoromethyl group could also be observed, providing further insight into the radical's structure. The g-value, another parameter obtained from the ESR spectrum, is also characteristic of the type of radical.

Predicted ESR Parameters for a Radical Cation of this compound

| Parameter | Predicted Value/Observation |

| g-value | ~2.003 |

| ¹H Hyperfine Coupling | Multiple couplings expected from ring protons |

| ¹⁹F Hyperfine Coupling | Possible coupling to the CF₃ group |

Note: The data in this table are predictive and based on studies of similar radical species. Experimental observation would be necessary for confirmation.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For a compound like 2-(Trifluoromethyl)oxane-4-carboxylic acid, future research will likely prioritize the development of more sustainable synthetic routes. This includes the use of catalysis to enhance reaction efficiency and reduce waste. Specifically, the exploration of phase transfer catalysis, which can facilitate the use of more environmentally benign and cost-effective fluoride (B91410) sources like alkali metal fluorides, is a promising avenue cas.cn. Additionally, C-H activation strategies are gaining traction as they circumvent the need for pre-functionalized substrates, offering a more atom-economical approach to synthesis cas.cn. The development of processes that minimize the use of hazardous reagents and solvents, and that operate at lower temperatures and pressures, will be crucial.

| Sustainable Methodology | Description | Potential Advantage for this compound Synthesis |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Continuous processing of chemicals in microreactors. | Improved safety, better heat and mass transfer, easier scalability. |

| Photoredox Catalysis | Use of visible light to initiate redox reactions. | Access to novel reaction pathways, mild reaction conditions. |

| Electrosynthesis | Use of electricity to drive chemical reactions. | Avoids stoichiometric chemical oxidants/reductants, can use renewable energy. |

Exploration of Novel Reactivity and Transformation Pathways

Understanding and expanding the chemical reactivity of this compound is fundamental to unlocking its full potential. Future research will likely focus on discovering novel transformations of both the carboxylic acid and the trifluoromethylated oxane ring. This could involve the development of new methods for the functionalization of the oxane ring, potentially leveraging the directing effects of the existing substituents. The unique electronic properties conferred by the trifluoromethyl group can be exploited to influence the reactivity of adjacent functional groups, leading to the discovery of unprecedented chemical transformations. Research into decarboxylative functionalization could also open up new avenues for creating diverse molecular architectures from this core structure.

Advancements in Stereocontrol in Complex Fluorinated Systems

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains stereocenters, the development of highly stereoselective synthetic methods is a critical area of future research. This involves the design and application of novel chiral catalysts and reagents that can control the three-dimensional arrangement of atoms during the formation of the oxane ring and the introduction of the trifluoromethyl group. Organocatalysis, for instance, has shown great promise in the stereoselective synthesis of other fluorinated heterocycles and could be adapted for this system rsc.org. The development of methods for the stereocontrolled synthesis of related trifluoromethylated compounds is an active area of research, with techniques involving allylzincs and allenylzincs showing promise for achieving high levels of stereocontrol . The synthesis of specific stereoisomers of this compound will be essential for elucidating their structure-activity relationships in various applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes to a target molecule. | Faster identification of viable and novel synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products and yields of a chemical reaction. | Reduced experimental effort and resource consumption. |

| Catalyst Design | AI is used to design new catalysts with enhanced activity and selectivity. | Development of more efficient and stereoselective syntheses. |

| Property Prediction | ML models predict the physicochemical and biological properties of molecules. | Accelerated discovery of derivatives with desired functionalities. |

Expanding the Scope of Applications in Specialized Chemical Fields

While the full range of applications for this compound is still being explored, its unique structural features suggest potential uses in several specialized chemical fields. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making it an attractive moiety in medicinal chemistry for the design of new therapeutic agents digitellinc.commdpi.com. In materials science, the incorporation of fluorinated building blocks can impart desirable properties such as thermal stability and hydrophobicity. Future research will likely focus on synthesizing derivatives of this compound and evaluating their performance in areas such as agrochemicals, advanced polymers, and functional dyes. The exploration of its utility as a building block in the synthesis of more complex molecular architectures will continue to be a key research focus.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 2-(trifluoromethyl)oxane-4-carboxylic acid?

A common strategy involves coupling trifluoromethyl-containing precursors with oxane intermediates. For example, Suzuki-Miyaura cross-coupling (using boronic acids) can introduce aromatic or heteroaromatic substituents to the oxane scaffold, as demonstrated in the synthesis of related trifluoromethyl pyrimidine derivatives . Key steps include:

- Intermediate functionalization : Ethyl ester protection of the carboxylic acid group (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) to prevent side reactions during coupling .

- Purification : Use of HPLC with conditions like SQD-FA05 (retention time ~1.23–1.26 minutes) to isolate products .

Methodological Tip : Optimize reaction stoichiometry and catalyst loading (e.g., Pd-based catalysts) to enhance yields of trifluoromethylated intermediates.

How can researchers confirm the molecular identity and purity of this compound?

- LC-MS : Confirm molecular weight using m/z values (e.g., m/z 366 [M+H]+ for analogous trifluoromethyl pyrimidine esters) .

- HPLC : Assess purity via retention time consistency (e.g., 1.23–1.26 minutes under SMD-TFA05 conditions) .

- NMR : Analyze structural integrity, particularly focusing on trifluoromethyl (-CF₃) peaks (δ ~110–120 ppm in ¹⁹F NMR) and oxane ring protons (δ ~3.5–4.5 ppm in ¹H NMR). For fluorinated compounds, ensure deuterated solvents are free of trifluoroacetic acid (TFA) contamination, which can interfere with analysis .

What safety precautions are critical when handling this compound?

While specific toxicological data for this compound is unavailable, general guidelines for trifluoromethyl and carboxylic acid derivatives apply:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .

- Waste Disposal : Segregate waste and consult institutional guidelines for halogenated organic compounds .

Advanced Research Questions

How can researchers address low yields in the synthesis of trifluoromethyl-oxane derivatives?

Low yields often stem from steric hindrance or electron-withdrawing effects of the -CF₃ group. Strategies include:

- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling reactions, as seen in analogous trifluoromethyl pyridine syntheses .

- Temperature Optimization : Increase reaction temperatures (e.g., 80–100°C) to overcome kinetic barriers, but monitor for decomposition via LC-MS .

- Protecting Groups : Use tert-butyl esters for carboxylic acid protection to improve solubility and reduce side reactions .

How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

The -CF₃ group enhances electron-withdrawing effects, potentially destabilizing the oxane ring under strong bases. Experimental approaches:

- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. For example, related fluoromethyl-oxane derivatives show hydrolysis at pH >10 .

- Mechanistic Probes : Use ¹⁹F NMR to track trifluoromethyl group integrity under stress conditions .

What are the challenges in stereochemical control during oxane ring formation?

The oxane ring’s chair conformation can lead to axial/equatorial isomerism. To address this:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective ring closure .

- Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry, as done for spirocyclic oxane analogs .

Key Research Applications

- Medicinal Chemistry : The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a candidate for protease inhibitor design .

- Material Science : Fluorinated oxanes can serve as monomers for high-thermal-stability polymers .

Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.